4,6-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid
CAS No.:
Cat. No.: VC18672177
Molecular Formula: C12H10O5
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10O5 |
|---|---|
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 4,6-dihydroxy-7-methoxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10O5/c1-17-11-4-6-2-7(12(15)16)3-9(13)8(6)5-10(11)14/h2-5,13-14H,1H3,(H,15,16) |
| Standard InChI Key | CEZAADMDKWHKOS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=CC(=CC(=C2C=C1O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s structure derives from the naphthalene ring system, a bicyclic aromatic framework. Key substituents include:
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Hydroxyl groups (-OH) at C4 and C6, which enhance solubility and enable hydrogen bonding with biological targets.
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Methoxy group (-OCH₃) at C7, contributing to electron-donating effects that stabilize the aromatic system.
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Carboxylic acid (-COOH) at C2, offering sites for salt formation or esterification to modify physicochemical properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀O₅ |
| Molecular Weight | 234.20 g/mol |
| Functional Groups | 2× -OH, 1× -OCH₃, 1× -COOH |
| Predicted Solubility | Moderate in polar solvents |
¹H NMR data for analogous compounds (e.g., methyl 4-hydroxy-6-methoxy-2-naphthoate) reveal aromatic proton resonances between δ 7.2–8.1 ppm and methoxy signals near δ 3.9 ppm .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically involves sequential functionalization of naphthalene precursors. A representative route includes:
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Hydroxylation and Methylation: Starting with 1,4-dihydroxy-2-naphthoic acid, selective protection of hydroxyl groups using propionyl chloride or alkylating agents (e.g., 3-chloropropanol) under basic conditions .
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Carboxylation: Introduction of the carboxylic acid group via Kolbe-Schmitt or Friedel-Crafts acylation reactions. For example, zinc iodide-promoted cyclization has been employed in related naphthalenecarboxylic acid syntheses .
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Deprotection: Acidic or basic hydrolysis to remove protective groups, yielding the final product .
Table 2: Synthesis Yields from Analogous Procedures
| Intermediate | Yield (%) | Conditions |
|---|---|---|
| Methyl 4-hydroxy-2-naphthoate | 75 | Propionyl chloride, K₂CO₃ |
| 3-Hydroxypropyl ester derivative | 65 | 3-Chloropropanol, DMF |
Challenges and Optimization
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Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (e.g., temperature, catalyst).
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Purification: Liquid-liquid extraction and column chromatography are critical due to the polar nature of hydroxyl and carboxylic acid groups .
Physicochemical and Spectral Characterization
Spectroscopic Data
While direct spectral data for 4,6-dihydroxy-7-methoxy-2-naphthalenecarboxylic acid are sparse, related compounds exhibit:
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IR Spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (-OH), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
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Mass Spectrometry: ESI-MS peaks near m/z 217–234 correspond to [M-H]⁻ ions .
Thermal Stability
Thermogravimetric analysis (TGA) of similar naphthalenecarboxylates shows decomposition onset temperatures >200°C, suggesting moderate thermal stability suitable for pharmaceutical formulations .
Research Gaps and Future Directions
Despite its promise, critical gaps persist:
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Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).
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Toxicity Profiling: Acute and chronic toxicity studies are needed to assess safety.
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Synthetic Scalability: Current methods suffer from moderate yields; flow chemistry or enzymatic catalysis could improve efficiency .
Table 3: Priority Research Areas
| Area | Objective |
|---|---|
| Structure-Activity Relationships | Link substituent positions to bioactivity |
| Formulation Development | Enhance solubility via salt or prodrug forms |
| Target Identification | Screen against kinase or protease libraries |
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